molecular formula C18H26N4O2 B188583 4-(N-Methylpiperazinyl-carbonylaminomethyl)-1-benzylpyrrolidin-2-one CAS No. 103295-58-5

4-(N-Methylpiperazinyl-carbonylaminomethyl)-1-benzylpyrrolidin-2-one

Cat. No. B188583
M. Wt: 330.4 g/mol
InChI Key: NXDJWEINEGQCBN-UHFFFAOYSA-N
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Description

4-(N-Methylpiperazinyl-carbonylaminomethyl)-1-benzylpyrrolidin-2-one, also known as 4-Methylpiperazine-1-carboxamido-2-benzylpyrrolidine or MPBP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism Of Action

MPBP acts as a selective antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of the D3 receptor, MPBP can modulate the release of dopamine and other neurotransmitters, which can affect various physiological processes such as reward, motivation, and cognition.

Biochemical And Physiological Effects

MPBP has been shown to have various biochemical and physiological effects, including the modulation of dopamine release, the inhibition of locomotor activity, and the reduction of drug-seeking behavior. MPBP has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of MPBP is its high selectivity and affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of MPBP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, MPBP has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on MPBP. One area of interest is the development of more potent and selective D3 receptor antagonists based on the structure of MPBP. Another area of interest is the investigation of the potential therapeutic applications of MPBP in various diseases, including addiction, depression, and anxiety disorders. Finally, the use of MPBP as a tool for studying the role of the D3 receptor in various physiological processes, including reward, motivation, and cognition, is an area of ongoing research.

Synthesis Methods

The synthesis of MPBP involves the reaction between benzylpyrrolidinone and N-methylpiperazine in the presence of a carbonylating agent such as phosgene or triphosgene. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity and yield of MPBP can be optimized by adjusting the reaction conditions, including temperature, pressure, and solvent.

Scientific Research Applications

MPBP has been investigated for its potential applications in various fields of research. In medicinal chemistry, MPBP has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, MPBP has been used as a tool to study the role of dopamine receptors in the brain. In pharmacology, MPBP has been used to investigate the pharmacokinetics and pharmacodynamics of various drugs.

properties

CAS RN

103295-58-5

Product Name

4-(N-Methylpiperazinyl-carbonylaminomethyl)-1-benzylpyrrolidin-2-one

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methylpiperazine-1-carboxamide

InChI

InChI=1S/C18H26N4O2/c1-20-7-9-21(10-8-20)18(24)19-12-16-11-17(23)22(14-16)13-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,19,24)

InChI Key

NXDJWEINEGQCBN-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)C(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

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